![molecular formula C16H21N3O2S B2450704 2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097889-83-1](/img/structure/B2450704.png)
2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
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Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of “2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide”, there are studies on the synthesis of related pyrazole-bearing compounds . These compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Scientific Research Applications
- Rhodium-Catalyzed Reactions : Explore its reactivity in Rh(iii)-catalyzed C–H functionalization reactions . Such studies can guide the development of efficient synthetic methodologies.
Organic Synthesis and Catalysis
Computational Chemistry and Molecular Modeling
Future Directions
Given the potent antileishmanial and antimalarial activities of related pyrazole-bearing compounds , “2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide” and similar compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
Pyrazole derivatives have been known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, leading to diverse pharmacological effects .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-16(14-22-13-15-5-2-1-3-6-15)17-8-11-21-12-10-19-9-4-7-18-19/h1-7,9H,8,10-14H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSGGIZZXGACPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide |
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